molecular formula C24H22FNO5 B2975577 1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone CAS No. 858766-19-5

1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone

Cat. No. B2975577
CAS RN: 858766-19-5
M. Wt: 423.44
InChI Key: NXTZENRKQHCIIQ-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone is a useful research compound. Its molecular formula is C24H22FNO5 and its molecular weight is 423.44. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds with structural similarities to the specified chemical have been studied for their antioxidant and anticancer activities. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural components with the specified compound, showed significant antioxidant activity and cytotoxicity against certain cancer cell lines, including glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 (Tumosienė et al., 2020).

Bio-Reductively Activated Pro-Drug Systems

Derivatives containing furan, such as those structurally related to the compound , have potential as bioreductively activated pro-drug systems. These systems are designed for the selective release of therapeutic drugs in hypoxic solid tumors, which could be significant for cancer treatment strategies (Berry et al., 1997).

Anti-Inflammatory Applications

Another study focused on 2-(furan-2-yl)-4-phenoxyquinoline derivatives, which have demonstrated significant anti-inflammatory effects. These compounds, sharing core structural elements with the compound of interest, were found to inhibit various inflammatory markers effectively (Chen et al., 2006).

Weak Interaction Studies

Weak interactions in barbituric acid derivatives with structures akin to the specified compound have been explored. These studies provide valuable insights into molecular interactions and stability, which are crucial for drug design and development (Khrustalev et al., 2008).

Tubulin Polymerization Inhibition

Methoxy-substituted compounds similar to 1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone have shown potential in inhibiting tubulin polymerization, a process crucial in cancer cell division. This indicates their potential application in cancer chemotherapy (Gastpar et al., 1998).

properties

IUPAC Name

1-[5-(4-fluorophenyl)furan-2-yl]-2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO5/c1-26-10-9-15-11-21-23(30-13-29-21)24(28-2)22(15)17(26)12-18(27)20-8-7-19(31-20)14-3-5-16(25)6-4-14/h3-8,11,17H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTZENRKQHCIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone

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